molecular formula C26H24N2OS B11346922 N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2,2-diphenylacetamide

N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2,2-diphenylacetamide

Cat. No.: B11346922
M. Wt: 412.5 g/mol
InChI Key: QOCDTBRBZSGBMY-UHFFFAOYSA-N
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Description

N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2,2-diphenylacetamide is a complex organic compound that features a thiazole ring, a phenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2,2-diphenylacetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Attachment of the 4-Methylphenyl Group:

    Formation of the Acetamide Moiety: The final step involves the reaction of the thiazole derivative with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, which can reduce the acetamide moiety to an amine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2,2-diphenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2,2-diphenylacetamide involves its interaction with specific molecular targets. The thiazole ring and phenyl groups allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2,2-diphenylacetamide
  • N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,2-diphenylacetamide
  • N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2,2-diphenylacetamide

Uniqueness

This compound is unique due to the presence of the 4-methylphenyl group, which can influence its binding affinity and specificity towards certain molecular targets. This can result in distinct biological activities compared to similar compounds with different substituents on the phenyl ring.

Properties

Molecular Formula

C26H24N2OS

Molecular Weight

412.5 g/mol

IUPAC Name

N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]-2,2-diphenylacetamide

InChI

InChI=1S/C26H24N2OS/c1-19-12-14-22(15-13-19)26-28-23(18-30-26)16-17-27-25(29)24(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-15,18,24H,16-17H2,1H3,(H,27,29)

InChI Key

QOCDTBRBZSGBMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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